methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate
Description
Methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a sulfamoyl-linked benzoate derivative featuring a pyridine-thiophene hybrid substituent. Its structure comprises:
- A methyl benzoate core providing ester functionality.
- A sulfamoyl bridge (-SO₂-NH-) connecting the benzoate to a 2-(thiophen-3-yl)pyridin-3-ylmethyl group, which introduces aromatic heterocyclic diversity. Its structural uniqueness lies in the combination of sulfamoyl linkage and fused heterocyclic systems, distinguishing it from analogs with piperazine, quinoline, or sulfonylurea motifs .
Properties
IUPAC Name |
methyl 4-[(2-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-24-18(21)13-4-6-16(7-5-13)26(22,23)20-11-14-3-2-9-19-17(14)15-8-10-25-12-15/h2-10,12,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKORCRYEHMINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction is catalyzed by palladium and involves the use of boron reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and alcohols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The thiophene and pyridine rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
Table 1: Key Structural Features of Methyl 4-({[2-(Thiophen-3-yl)Pyridin-3-yl]Methyl}Sulfamoyl)Benzoate and Analogs
Key Observations :
- Linker Diversity: The sulfamoyl group in the target compound contrasts with the piperazine-carbonyl (C1–C7) and sulfonylurea (herbicides) linkers.
Table 2: Inferred Property Comparison
| Property | Target Compound | Quinoline-Piperazine Derivatives | Sulfonylurea Herbicides |
|---|---|---|---|
| Solubility | Moderate (polar sulfamoyl) | Low (bulky piperazine-quinoline) | High (ionic sulfonylurea) |
| Bioactivity | Potential enzyme inhibition | Anticancer/antiviral (quinoline) | Herbicidal (ALS enzyme inhibition) |
| Thermal Stability | High (aromatic stacking) | Moderate | Variable (depends on substituents) |
Notable Findings:
- The sulfamoyl group may enhance water solubility compared to the lipophilic quinoline-piperazine derivatives but reduce it relative to ionic sulfonylureas .
- The thiophene-pyridine system could improve π-π stacking interactions in biological targets compared to triazine-based herbicides .
Biological Activity
Methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 352.4 g/mol. The compound features a sulfamoyl group attached to a benzoate structure, which is further substituted with a thiophene and pyridine moiety.
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with thiophene and pyridine-based sulfamoyl precursors. The specific synthetic route can vary, but it often employs standard organic synthesis techniques such as coupling reactions and condensation methods.
Antimicrobial Activity
Research has indicated that compounds containing thiophene and pyridine rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate moderate to excellent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| This compound | Escherichia coli | 15 |
| Control (Chloramphenicol) | Staphylococcus aureus | 25 |
| Control (Chloramphenicol) | Escherichia coli | 22 |
These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation in vitro. For example, studies have reported that certain thiophene-pyridine derivatives exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 8.0 |
| A549 (Lung Cancer) | 15.0 |
The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study published in Korea Science evaluated various thiophene-pyridine derivatives for their antimicrobial activity. This compound was among the compounds tested, showing significant inhibition against both Gram-positive and Gram-negative bacteria, corroborating its potential as a therapeutic agent in treating bacterial infections .
- Anticancer Properties : Research conducted on similar compounds revealed that those with a pyridine-thiophene scaffold exhibited notable anticancer activity. The structure-function relationship highlighted the importance of the thiophene ring in enhancing cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
